[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-14-18-13-22(19-8-2-1-3-9-19)21-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-13,23H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVAKWCQWOCSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol typically involves multicomponent reactions. One common method involves the condensation of 2-naphthol with aromatic aldehydes and hydrazines under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sulfuric acid to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various substituted pyrazoles, naphthalenes, and phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol serves as a building block in the synthesis of complex organic molecules and heterocycles. Its applications span across chemistry, biology, medicine, and industry.
- Chemistry It is used in the synthesis of complex organic molecules and heterocycles.
- Biology It is explored for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
- Medicine It is investigated for antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases.
- Industry It is utilized in developing new materials with specific electronic and photophysical properties.
Chemical Reactions
The compound undergoes several types of chemical reactions, which enable its use in synthesizing various derivatives.
Types of Reactions: this compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Reagents such as potassium permanganate or chromium trioxide in an acidic medium can be used for this purpose.
- Reduction The compound can be reduced to form corresponding alcohols or amines using catalytic hydrogenation with palladium on carbon or lithium aluminum hydride .
- Substitution Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings using reagents like bromine or thionyl chloride for halogenation.
The major products from these reactions include substituted pyrazoles, naphthalenes, and phenyl derivatives, contingent on the specific reaction conditions and reagents.
This compound is significant in medicinal chemistry because of its potential biological activities.
Antimicrobial Activity: Pyrazole derivatives exhibit antimicrobial activity, with certain compounds showing inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Studies have reported zones of inhibition ranging from 10 to 20 mm when tested against these bacteria.
Mechanism of Action: The compound acts as an antioxidant by scavenging free radicals and inhibiting oxidative enzymes like 15-lipoxygenase.
Usage Disclaimer
Mechanism of Action
The mechanism of action of [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol involves its interaction with various molecular targets. For instance, it acts as an antioxidant by scavenging free radicals and inhibiting oxidative enzymes like 15-lipoxygenase . The compound’s structure allows it to bind effectively to the active sites of these enzymes, thereby preventing oxidative damage to cells and tissues .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol with similar compounds:
*Calculated based on formula C₂₀H₁₆N₂O.
†Estimated using similar naphthyl-containing analogs .
Key Observations:
- Thiophene and pyridine substituents lower c-log P, improving solubility while retaining aromatic interactions.
Anticancer and Cytotoxic Activity
- Target Compound: Limited direct data, but related naphthyl-pyrazole derivatives (e.g., compound 5g in ) show cytotoxic activity against cancer cell lines (IC₅₀ ~2–5 µM in MCF-7 breast cancer cells) .
- Diarylpyrazole Analogs : COX-2 inhibitors (e.g., ) exhibit anti-inflammatory and antiplatelet effects, with IC₅₀ values <1 µM for COX-2 inhibition .
Enzymatic Interactions
- Molecular docking studies () highlight that the naphthyl group in compound 5g forms π-π interactions with tubulin’s colchicine-binding site (e.g., with LYS 254 and TYR 224 residues), enhancing cytotoxicity .
- Pyridine-containing analogs () may engage in hydrogen bonding via the nitrogen atom, improving target specificity .
Toxicity and Drug-Likeness
- Naphthyl Derivatives: Higher c-log P values (>4) may increase hepatotoxicity risk, though in silico studies () predict acceptable mutagenicity and carcinogenicity profiles for similar compounds .
- Smaller Substituents (e.g., methyl or phenyl groups) align better with Lipinski’s rule of five, improving oral bioavailability .
Biological Activity
[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, biological screening, and various activities associated with this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole derivatives with various substituents. The methods often include reductive amination using sodium borohydride in methanol under neutral conditions. For instance, a series of derivatives were synthesized through direct reactions involving substituted aniline and characterized using techniques such as IR, NMR, and mass spectrometry .
Biological Activity
The biological activity of this compound and its derivatives has been investigated across various studies, focusing on antimicrobial, antifungal, and anticancer properties.
Antimicrobial Activity
Research indicates that the synthesized pyrazole derivatives exhibit varying degrees of antimicrobial activity. In vitro studies showed that certain compounds demonstrated significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For example, a study reported that some derivatives showed zones of inhibition ranging from 10 to 20 mm when tested against these bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4a | E. coli | 15 |
| 4b | S. aureus | 18 |
| 4c | P. mirabilis | 12 |
| 4d | B. subtilis | 14 |
Antifungal Activity
The antifungal properties of these compounds have also been evaluated. Notably, several derivatives exhibited considerable antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported at levels as low as 31.25 µg/mL for some compounds .
Table 2: Antifungal Activity of Pyrazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 10a | A. niger | 31.25 |
| 10b | C. albicans | 62.5 |
Anti-inflammatory and Anticancer Activities
Beyond antimicrobial properties, certain pyrazole derivatives have shown promise as anti-inflammatory agents and in inducing apoptosis in cancer cells. For instance, compounds have been tested for their ability to inhibit inflammatory pathways and induce cell death in various cancer cell lines .
Case Studies
One significant study synthesized a series of pyrazole derivatives and evaluated their biological activities systematically. The results indicated that modifications at the phenyl or naphthyl positions significantly influenced the biological efficacy of the compounds .
Another case study focused on the structure-activity relationship (SAR) of these compounds, revealing that electron-withdrawing groups at specific positions enhanced their antimicrobial potency while maintaining low toxicity profiles .
Q & A
Q. What are the key synthetic routes and optimal reaction conditions for synthesizing [3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methanol?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Hydrazone Formation : React 2-naphthaldehyde with phenylhydrazine under acidic conditions (e.g., acetic acid) to form the hydrazone intermediate.
Cyclization : Use a Vilsmeier-Haack reaction (POCl₃/DMF) or microwave-assisted conditions to cyclize the hydrazone into the pyrazole core .
Hydroxymethylation : Introduce the methanol group via oxidation-reduction sequences, such as using NaBH₄ or LiAlH₄ to reduce a carbonyl intermediate.
- Optimization Tips :
- Temperature: Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity .
Q. How can spectroscopic and chromatographic methods confirm the structure of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for characteristic peaks: pyrazole C-H (~δ 7.5–8.5 ppm), naphthyl aromatic protons (δ 7.2–8.3 ppm), and methanol -OH (δ 1.5–2.5 ppm, broad).
- ¹³C NMR : Pyrazole carbons appear at ~δ 140–160 ppm; naphthyl carbons at δ 120–135 ppm .
- IR : Confirm the -OH stretch (~3200–3600 cm⁻¹) and pyrazole ring vibrations (~1500 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for refinement, leveraging its robust handling of high-resolution data. Key steps:
Data Integration : Process diffraction data with SAINT (Bruker) to correct absorption and Lorentz effects .
Parameterization : Adjust thermal displacement parameters (ADPs) for heavy atoms (e.g., bromine in analogs) to resolve electron density ambiguities .
Validation : Cross-check with PLATON for symmetry errors and hydrogen bonding networks .
- Case Study : For pyrazole derivatives, discrepancies in dihedral angles (e.g., 21.8° vs. 41.8°) can arise from steric hindrance; manual adjustment of torsion restraints in SHELXL improves accuracy .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of pyrazole-based compounds?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substituents at the naphthyl (e.g., -Cl, -OCH₃) or phenyl positions to assess steric/electronic effects .
- Biological Assays :
- COX Inhibition : Use human whole blood assays to measure IC₅₀ values for COX-1/COX-2 isoforms .
- Antitumor Activity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, correlating substituents with cytotoxicity .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities for targets like EGFR or TNF-α .
Q. How can computational approaches predict the pharmacological profile of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate bioavailability, logP (~3.5), and blood-brain barrier permeability .
- Target Identification : Perform reverse docking (PharmMapper) against databases like PDB to identify potential targets (e.g., kinases, COX-2) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes (e.g., with COX-2) and calculate binding free energies (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
